molecular formula C20H14O6 B1245269 Cladosporol B

Cladosporol B

Cat. No.: B1245269
M. Wt: 350.3 g/mol
InChI Key: MQBNXACTQPQCQX-JMBWCGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladosporol B is a natural product found in Cladosporium tenuissimum with data available.

Scientific Research Applications

  • Antiproliferative and Proapoptotic Effects : Cladosporol B has been identified as a partial agonist of PPARγ, exhibiting lower affinity and transactivation potential compared to full agonists like Cladosporol A and rosiglitazone. This property of this compound contributes to its higher antiproliferative and proapoptotic activity in HT-29 cell proliferation, making it a subject of interest in cancer research (Zurlo et al., 2016).

  • Antifungal Properties : Studies have revealed that this compound, along with other cladosporols, exhibits inhibitory effects on the germination of urediniospores in certain fungi. This indicates its potential as an antifungal agent, particularly in agricultural applications (Nasini et al., 2004).

  • Antibacterial Activity : this compound has demonstrated antibacterial activity against various bacterial strains such as Escherichia coli and Micrococcus luteus. This positions it as a candidate for the development of new antibacterial agents (Li et al., 2017).

  • Cytotoxicity and Cancer Research : In addition to its antiproliferative properties, this compound has shown significant cytotoxicity against various cancer cell lines. This highlights its potential as a chemotherapeutic agent (Koul et al., 2017).

  • Inhibition of Adipogenesis : this compound has been found to inhibit the storage of lipids in adipocytes. This property is of interest in studies related to obesity and metabolic disorders (Rapuano et al., 2021).

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

(1aS,7aR)-3-hydroxy-6-[(1R)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C20H14O6/c21-11-3-1-2-9-8(4-6-12(22)14(9)11)10-5-7-13(23)16-15(10)17(24)19-20(26-19)18(16)25/h1-3,5,7-8,19-21,23H,4,6H2/t8-,19-,20+/m0/s1

InChI Key

MQBNXACTQPQCQX-JMBWCGFRSA-N

Isomeric SMILES

C1CC(=O)C2=C([C@H]1C3=C4C(=O)[C@H]5[C@H](O5)C(=O)C4=C(C=C3)O)C=CC=C2O

Canonical SMILES

C1CC(=O)C2=C(C1C3=C4C(=O)C5C(O5)C(=O)C4=C(C=C3)O)C=CC=C2O

Synonyms

cladosporol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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